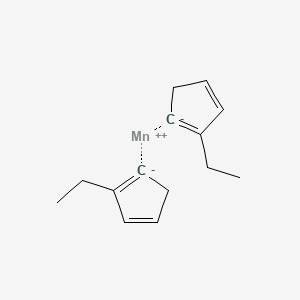
(8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Viridicatumtoxin is a tetracycline-type antibiotic that was originally isolated from a Penicillium species. It is known for its unique structure, which includes a geranyl-derived subunit in the form of a spirobicyclic system. This compound has garnered significant attention due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of viridicatumtoxin B involves several key steps, including alkylation, Lewis acid-mediated spirocyclization, and Michael Dieckmann reactions. The synthetic strategy has been refined over time to improve yields and facilitate the creation of viridicatumtoxin analogues .
Industrial Production Methods: Industrial production of viridicatumtoxin typically involves fermentation using Penicillium species. The fungal strain is cultured in a liquid medium containing glucose, yeast extract, peptone, magnesium sulfate, and potassium phosphate. The fermentation process is carried out in Erlenmeyer flasks on a rotary shaker at 28°C for several days. The active compounds are then isolated from the mycelium of the liquid fermentation cultures .
化学反応の分析
Types of Reactions: Viridicatumtoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Key reactions in its synthesis include alkylation and spirocyclization, which are crucial for forming the spirobicyclic system .
Common Reagents and Conditions: Common reagents used in the synthesis of viridicatumtoxin include zinc iodide (ZnI2) for promoting spirocyclization and various oxidizing agents for introducing hydroxyl groups. The reactions are typically carried out under reflux conditions in solvents like dichloromethane .
Major Products: The major products formed from these reactions are viridicatumtoxin B and its analogues. These compounds have been evaluated for their antibacterial properties, revealing significant activity against both Gram-positive and Gram-negative bacterial strains .
科学的研究の応用
Viridicatumtoxin has been extensively studied for its antibacterial properties. It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections . Additionally, viridicatumtoxin and its analogues have been investigated for their potential use in treating other bacterial infections and as a tool for studying bacterial resistance mechanisms .
作用機序
The exact mechanism of action of viridicatumtoxin is not fully understood. it is known to inhibit the growth of bacteria by interfering with essential bacterial enzymes and pathways. One proposed target is undecaprenyl pyrophosphate synthase (UPPS), an enzyme involved in bacterial cell wall synthesis . By inhibiting UPPS, viridicatumtoxin disrupts the formation of the bacterial cell wall, leading to cell death .
類似化合物との比較
Viridicatumtoxin is unique among tetracycline antibiotics due to its spirobicyclic system and fungal origin. Similar compounds include viridicatumtoxin A and spirohexaline, which also feature geranyl-derived subunits . Compared to other tetracyclines, viridicatumtoxin exhibits higher potency against certain drug-resistant bacterial strains, making it a valuable addition to the arsenal of antibiotics .
特性
分子式 |
C30H31NO10 |
|---|---|
分子量 |
565.6 g/mol |
IUPAC名 |
3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38) |
InChIキー |
FNSQKFOXORBCCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)

![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)

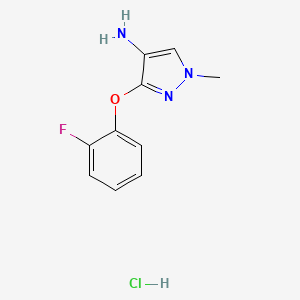
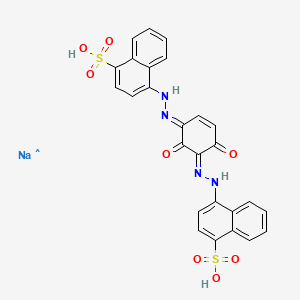
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
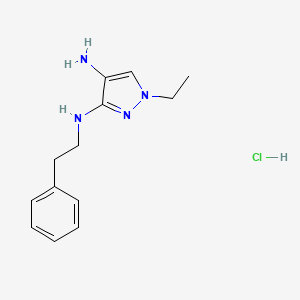
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
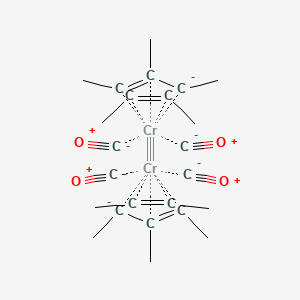
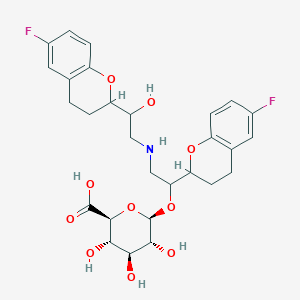

![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
